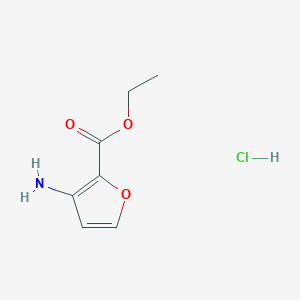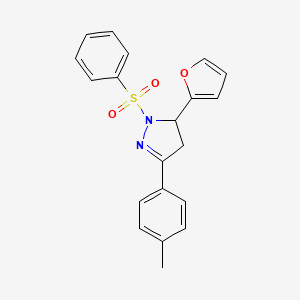
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a trifluoromethyl group and an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of 4-fluoroaniline with glyoxal to form the imidazolidinone ring.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.
Acetylation: The final step involves acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group of the imidazolidinone ring.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidinones: Compounds with similar imidazolidinone rings.
Trifluoroethyl Compounds: Compounds containing the trifluoroethyl group.
Uniqueness
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of the imidazolidinone ring and the trifluoroethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N3O2/c14-9-1-3-10(4-2-9)20-6-5-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-4H,5-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODDOFTUZYZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-pyrimidinamine](/img/structure/B2646068.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)
![7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine](/img/structure/B2646074.png)



![N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2646083.png)




